methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGHQJXCCTVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate, with the chemical formula C14H17NO2S and a molecular weight of 263.36 g/mol, is a compound of interest in various biological research contexts. Its unique structure, featuring both a pyrrole and a thiophene moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Formula
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 263.36 g/mol |
| Purity | ≥95% |
| CAS Number | 866040-52-0 |
| IUPAC Name | Methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |
Pharmacological Potential
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens. The presence of the pyrrole and thiophene rings may contribute to this activity by disrupting microbial membranes or interfering with metabolic pathways.
- Cytotoxic Effects : Research has shown that derivatives of pyrrole compounds can induce apoptosis in cancer cell lines. This compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
- Enzyme Inhibition : Compounds containing pyrrole and thiophene moieties have been reported to inhibit various enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or proteases, which are crucial in cancer progression and microbial virulence.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Interaction with Cellular Targets : Binding to specific receptors or enzymes within cells could lead to altered signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of pyrrole derivatives revealed that this compound caused a dose-dependent increase in apoptosis markers in breast cancer cell lines. At concentrations of 25 µM and above, there was a notable increase in caspase activity compared to control groups.
Scientific Research Applications
Pharmacological Applications
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate exhibits potential pharmacological properties. Its structure, which includes both a pyrrole and a thiophene moiety, suggests possible interactions with various biological targets. Research indicates that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects.
Case Studies
-
Immunomodulatory Effects
A study investigated the immunomodulatory effects of this compound on human T-cells. Results indicated that the compound significantly reduced the production of Th2 cytokines in activated T-cells, suggesting its potential use in therapies for allergic diseases . -
Anticancer Properties
Another research focused on the anticancer properties of this compound in various cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with thiophene derivatives under controlled conditions. The use of acid or base catalysts can enhance yields and purity.
Industrial Production
In industrial settings, continuous flow reactors are increasingly used for the production of this compound to ensure consistent quality and efficiency. Automated systems for reagent addition and temperature control are also employed to optimize synthesis processes.
Chemical Reactions Analysis
Analytical Characterization
-
Enantiomeric Excess (ee) : Determined via chiral HPLC (e.g., Chiralpak OD-H column), with reported ee values up to 96% for analogous products .
-
Specific Rotation : Measured in chloroform (e.g., [α]D²⁰ = -67.5° for (S)-isopropyl 2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)-3-nitro-2-phenylpropanoate) .
Structural Considerations
The compound’s structure suggests potential participation in nucleophilic or electrophilic reactions due to:
-
Thiophene substituent : Electron-rich aromatic ring capable of undergoing electrophilic substitution.
-
Pyrrole moiety : Susceptible to alkylation or oxidation under acidic/basic conditions.
-
Ester group : Hydrolysis to carboxylic acid under basic or acidic conditions.
Stability and Handling
-
Purification : Typically involves silica gel chromatography with non-polar eluents (e.g., n-hexane/EtOAc) .
Research Implications
While direct reaction data for this compound is not explicitly detailed, its synthesis likely follows protocols established for similar pyrrole-thiophene conjugates . Further studies could explore its role in asymmetric catalysis, medicinal chemistry, or materials science, leveraging its heterocyclic architecture.
References :
Preparation Methods
Synthetic Strategy Overview
The compound’s preparation follows a convergent three-stage approach:
- Synthesis of 2,5-dimethylpyrrole
- Preparation of thiophene-3-ylpropanoate intermediates
- Conjugation via nucleophilic substitution or Michael addition
This strategy capitalizes on the stability of individual heterocyclic components while minimizing steric interference during coupling reactions.
Heterocyclic Precursor Synthesis
2,5-Dimethylpyrrole Preparation
The Paal-Knorr condensation remains the benchmark for pyrrole synthesis, employing hexane-2,5-dione and ammonium carbonate under inert atmosphere:
Reaction Conditions
- Reactants : Hexane-2,5-dione (8.8 mmol), ammonium carbonate (17.6 mmol)
- Temperature : 95°C (1.5 h) → 115°C (1 h)
- Atmosphere : Argon bubbling
- Workup : Dichloromethane extraction, MgSO₄ drying, chromatographic purification
Table 1: Paal-Knorr Pyrrole Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (1a) | 44% | |
| Purity (GC-MS) | >95% | |
| Reaction Scale | 5.6 mmol input |
Thiophene-3-ylpropanoate Intermediate
Thiophene derivatives undergo Friedel-Crafts acylation with methyl acrylate under Lewis acid catalysis:
Optimized Protocol
Coupling Methodologies
Michael Addition Approach
The central β-carbon of the propanoate ester serves as Michael acceptor for heterocyclic nucleophiles:
Stepwise Procedure
- Generate pyrrolyl lithium (2,5-dimethylpyrrole + LDA, THF, -78°C)
- Add methyl 3-(thiophen-3-yl)acrylate (1.1 eq)
- Warm to 0°C over 2 h
- Quench with NH₄Cl, extract with EtOAc
Critical Parameters
- Temperature Control : <-70°C prevents polymerization
- Stoichiometry : 1.1:1 acrylate:pyrrole ratio minimizes di-adducts
- Additive : HMPA (10 mol%) enhances nucleophilicity
Table 2: Michael Addition Optimization Data
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | -78°C → 0°C | +32% |
| Solvent | THF | Baseline |
| HMPA Loading | 10 mol% | +18% |
Nucleophilic Aromatic Substitution
Alternative route employing pre-formed 3-(thiophen-3-yl)propanoic acid chloride:
Reaction Scheme
- MeO⁻ (NaOMe/MeOH) deprotonates 2,5-dimethylpyrrole
- Add acid chloride (1.05 eq) portionwise
- Reflux 4 h, monitor by TLC
Challenges
Esterification and Final Product Isolation
Carboxylic Acid Intermediate
Unesterified precursors require Steglich esterification:
Conditions
Analytical Characterization
Scale-Up Considerations
Pilot Plant Adaptations
Reactor Design
- Material: Hastelloy C-276 (corrosion resistance)
- Cooling: Cascade glycol system (-80°C capability)
- Stirring: Anchor impeller (200 rpm)
Process Economics
- Raw Material Cost: $412/kg (100 kg batch)
- Cycle Time: 68 h (including workup)
- E-Factor: 23.7 (solvent recovery reduces to 18.4)
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate?
- Methodological Answer : A common approach involves multi-step organic synthesis:
- Step 1 : Condensation of 2,5-dimethylpyrrole with a thiophene derivative (e.g., thiophen-3-yl aldehyde) under acidic or catalytic conditions to form the core structure .
- Step 2 : Esterification of the resulting intermediate with methyl propanoate, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and purity. Purification may require column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methyl groups on pyrrole, thiophene orientation). Cross-check with HSQC for carbon-proton correlations .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing theoretical (CHNOS) and observed values .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the thiophene ring or ester hydrolysis.
- Use amber vials to avoid photodegradation, as pyrrole derivatives are light-sensitive .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low efficiency in the esterification step?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., DMAP (4-dimethylaminopyridine)) to enhance esterification efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) to improve solubility of intermediates .
- Kinetic Analysis : Use in-situ FTIR or ReactIR to monitor ester bond formation and identify rate-limiting steps .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., ester hydrolysis) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen to determine safe handling temperatures .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational changes or hindered rotation of substituents (e.g., thiophene ring dynamics) .
- Computational Modeling : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 09) to predict -NMR chemical shifts and compare with experimental data .
Q. What in silico methods are suitable for predicting the compound’s biological activity or receptor binding potential?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes with pyrrole/thiophene-binding domains) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s environmental fate or ecotoxicological impact?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (Manometric Respirometry) to measure microbial degradation rates in aqueous systems .
- Partition Coefficient Determination : Measure logK (octanol-water) via shake-flask method to predict bioaccumulation potential .
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
